molecular formula C21H17ClN2O3 B10910698 N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B10910698
M. Wt: 380.8 g/mol
InChI Key: DTBJXAYRBNBHFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of calcium ions, which can protect cells from calcium overload and subsequent cell death. The molecular targets include the TRPM4 channel, and the pathways involved are related to calcium signaling and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE is unique due to its high selectivity and potency as a TRPM4 inhibitor. Unlike other similar compounds, it does not significantly affect other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 .

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O3/c22-18-8-4-5-9-19(18)27-14-20(25)23-16-10-12-17(13-11-16)24-21(26)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26)

InChI Key

DTBJXAYRBNBHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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